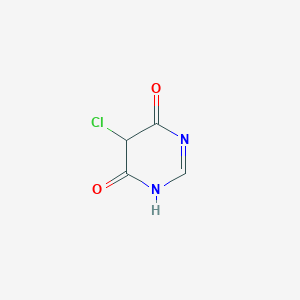

5-Chloro-6-hydroxypyrimidin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-6-hydroxypyrimidin-4(5H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. The presence of chlorine and hydroxyl groups in this compound suggests potential reactivity and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-hydroxypyrimidin-4(5H)-one typically involves the chlorination of 6-hydroxypyrimidin-4(5H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chlorination processes, utilizing efficient and cost-effective reagents. The reaction conditions would be optimized to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-hydroxypyrimidin-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the chlorine or hydroxyl groups.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like ammonia or thiourea under basic conditions.

Major Products Formed

Oxidation: Formation of 5-chloro-6-oxopyrimidin-4(5H)-one.

Reduction: Formation of 6-hydroxypyrimidin-4(5H)-one.

Substitution: Formation of 5-amino-6-hydroxypyrimidin-4(5H)-one or 5-thio-6-hydroxypyrimidin-4(5H)-one.

Scientific Research Applications

Pharmacological Applications

Antiviral Activity

Research indicates that derivatives of 5-Chloro-6-hydroxypyrimidin-4(5H)-one exhibit antiviral properties, particularly against influenza viruses. A patent describes its use in the treatment and prevention of viral diseases, highlighting its mechanism as an inhibitor of viral polymerase, which is crucial for viral replication . This suggests that the compound could be developed into antiviral medications, especially in light of emerging viral strains.

Anticancer Potential

The compound has been studied as part of a series of pyrimidine derivatives that show promise as histone deacetylase (HDAC) inhibitors. These inhibitors are important in cancer therapy due to their role in regulating gene expression and promoting cancer cell apoptosis. A study highlighted the structure-activity relationship (SAR) of these compounds, indicating that modifications to the pyrimidine core can enhance their anticancer efficacy .

Herbicidal Activity

Research has indicated that certain uracil compounds related to this compound possess herbicidal properties. These compounds have been shown to inhibit the growth of various weeds, making them candidates for developing new herbicides . The specific mechanism involves interference with nucleic acid synthesis pathways in target plants.

Case Studies

-

Antiviral Development

- A study investigated the efficacy of pyrimidine derivatives against H1N1 influenza virus. The results showed that modifications to the 5-chloro group enhanced antiviral activity, suggesting a pathway for developing new antiviral agents based on this compound.

-

Cancer Research

- In a series of experiments focused on HDAC inhibitors, researchers synthesized various derivatives of this compound. The results demonstrated that certain substitutions significantly increased cytotoxicity against cancer cell lines, indicating potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of 5-Chloro-6-hydroxypyrimidin-4(5H)-one would depend on its specific application. In biological systems, it may interact with nucleic acids or proteins, affecting their function. The chlorine and hydroxyl groups could play a role in binding to molecular targets, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

6-Hydroxypyrimidin-4(5H)-one: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

5-Bromo-6-hydroxypyrimidin-4(5H)-one: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and applications.

5-Chloro-2,4-dihydroxypyrimidine: Contains an additional hydroxyl group, potentially altering its chemical behavior and biological activity.

Uniqueness

5-Chloro-6-hydroxypyrimidin-4(5H)-one is unique due to the presence of both chlorine and hydroxyl groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial contexts.

Biological Activity

5-Chloro-6-hydroxypyrimidin-4(5H)-one is a heterocyclic organic compound with the molecular formula C₄H₃ClN₂O₂. It features a pyrimidine ring that is substituted with a chlorine atom and a hydroxyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in developing pharmaceuticals.

Biological Activities

Research has indicated that this compound displays various biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, its structural analogs were evaluated for their effectiveness against several bacterial strains, demonstrating promising results in inhibiting growth.

2. Immunomodulatory Effects

The compound's potential as an immunomodulator has been explored, particularly in the context of autoimmune diseases. It has been suggested that this compound may inhibit specific proteasome subunits, which are crucial for antigen processing and presentation, thus influencing immune responses .

3. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been implicated in the inhibition of xanthine oxidase, an enzyme linked to gout and hyperuricemia, suggesting potential therapeutic applications in managing these conditions .

4. Antiproliferative Activity

Preliminary studies have also assessed the antiproliferative effects of this compound on various cancer cell lines. The results indicate that it may inhibit cell proliferation, making it a candidate for further investigation in cancer therapy .

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activities of this compound:

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Cyclization Reactions : Utilizing appropriate starting materials such as chlorinated pyrimidines.

- Functional Group Modifications : Altering the hydroxyl or chlorine substituents to enhance biological activity.

These synthetic routes allow for the creation of derivatives with potentially improved pharmacological properties.

Properties

CAS No. |

63447-41-6 |

|---|---|

Molecular Formula |

C4H3ClN2O2 |

Molecular Weight |

146.53 g/mol |

IUPAC Name |

5-chloro-1H-pyrimidine-4,6-dione |

InChI |

InChI=1S/C4H3ClN2O2/c5-2-3(8)6-1-7-4(2)9/h1-2H,(H,6,7,8,9) |

InChI Key |

WWXOASYAWAXCPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=O)C(C(=O)N1)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.